molecular formula C19H22O2 B1236690 2-methoxy-4-prop-2-enylphenol;[(E)-prop-1-enyl]benzene CAS No. 8007-80-5

2-methoxy-4-prop-2-enylphenol;[(E)-prop-1-enyl]benzene

Cat. No.: B1236690
CAS No.: 8007-80-5
M. Wt: 282.4 g/mol
InChI Key: JKTRXPUEIZZFGE-RPPWHJSFSA-N
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Description

2-methoxy-4-prop-2-enylphenol;[(E)-prop-1-enyl]benzene, derived from the bark of the Cinnamomum cassia tree, is a potent essential oil known for its warm, spicy aroma. Often referred to as Chinese cinnamon, cassia oil has been used for centuries in traditional medicine and as a flavoring agent. The primary component of cassia oil is cinnamaldehyde, which constitutes up to 90% of its composition .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-methoxy-4-prop-2-enylphenol;[(E)-prop-1-enyl]benzene is primarily extracted through steam distillation. The bark, leaves, and twigs of the Cinnamomum cassia tree are subjected to steam, causing the essential oil to evaporate. The steam and oil vapor are then condensed back into a liquid, from which the essential oil is separated and collected .

Industrial Production Methods: In industrial settings, the steam distillation process is scaled up to handle large quantities of plant material. The process involves:

  • Harvesting the bark, leaves, and twigs of the Cinnamomum cassia tree.
  • Placing the plant material in a distillation chamber.
  • Passing steam through the chamber to extract the essential oil.
  • Condensing the steam and oil vapor into a liquid.
  • Separating the essential oil from the water .

Chemical Reactions Analysis

Types of Reactions: 2-methoxy-4-prop-2-enylphenol;[(E)-prop-1-enyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-methoxy-4-prop-2-enylphenol;[(E)-prop-1-enyl]benzene has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for synthesizing various organic compounds.

    Biology: Studied for its antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antibacterial, and anticancer activities.

    Industry: Utilized in the production of flavoring agents, perfumes, and cosmetics .

Mechanism of Action

2-methoxy-4-prop-2-enylphenol;[(E)-prop-1-enyl]benzene is often compared to cinnamon oil, derived from the Cinnamomum verum tree. While both oils contain cinnamaldehyde, cassia oil has a higher concentration, making it more potent and pungent. This compound also contains higher levels of coumarins, which can be toxic in large doses .

Comparison with Similar Compounds

2-methoxy-4-prop-2-enylphenol;[(E)-prop-1-enyl]benzene’s unique composition and potent properties make it a valuable compound in various fields, from traditional medicine to modern scientific research.

Biological Activity

2-Methoxy-4-prop-2-enylphenol, also known as [(E)-prop-1-enyl]benzene, is a phenolic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, and potential therapeutic effects, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of 2-methoxy-4-prop-2-enylphenol can be represented as follows:

C10H12O2\text{C}_{10}\text{H}_{12}\text{O}_{2}

This compound is structurally related to other phenolic compounds such as eugenol and isoeugenol, which are known for their diverse biological activities.

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of 2-methoxy-4-prop-2-enylphenol. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

  • Radical Scavenging : In a study assessing the radical scavenging abilities of various extracts from red cabbage, 2-methoxy-4-vinylphenol (a related compound) exhibited significant antioxidant activity through assays like DPPH and ABTS . This suggests that 2-methoxy-4-prop-2-enylphenol may share similar properties.

Table 1: Antioxidant Activity Assays

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
2-Methoxy-4-vinylphenolHighHigh
EugenolModerateModerate

Antimicrobial Activity

The antimicrobial properties of 2-methoxy-4-prop-2-enylphenol have been investigated in various studies. Its efficacy against different bacterial strains makes it a candidate for natural preservatives.

  • In Vitro Studies : Research has shown that extracts containing this compound demonstrate significant inhibition against pathogenic bacteria. A molecular docking study indicated strong interactions with bacterial DNA gyrase, suggesting a mechanism for its antibacterial action .

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial effects of plant-derived compounds, 2-methoxy-4-prop-2-enylphenol was found to inhibit the growth of common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of synthetic antibiotics .

Toxicological Profile

The safety assessment of 2-methoxy-4-prop-2-enylphenol has been conducted to evaluate its genotoxicity and potential health risks.

  • Genotoxicity : According to a safety assessment report, this compound is not expected to be genotoxic based on read-across data from similar compounds like guaiacol and eugenol . The margin of exposure for repeated dose toxicity was found adequate, indicating a low risk at typical exposure levels.

Table 2: Toxicological Data Summary

EndpointResult
GenotoxicityNo concern
Repeated Dose ToxicityAdequate margin of exposure
Skin SensitizationNESIL > 1700 μg/cm²

Potential Therapeutic Applications

Given its biological activity, there is growing interest in the therapeutic applications of 2-methoxy-4-prop-2-enylphenol.

  • Antioxidant Supplements : Its antioxidant properties suggest potential use in dietary supplements aimed at reducing oxidative stress.
  • Natural Preservatives : Due to its antimicrobial activity, it may serve as a natural preservative in food products.
  • Pharmaceutical Development : Further research could explore its potential in drug formulations targeting bacterial infections or oxidative stress-related diseases.

Properties

IUPAC Name

2-methoxy-4-prop-2-enylphenol;[(E)-prop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2.C9H10/c1-3-4-8-5-6-9(11)10(7-8)12-2;1-2-6-9-7-4-3-5-8-9/h3,5-7,11H,1,4H2,2H3;2-8H,1H3/b;6-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTRXPUEIZZFGE-RPPWHJSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC=CC=C1.COC1=C(C=CC(=C1)CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC=CC=C1.COC1=C(C=CC(=C1)CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Yellow or brown liquid; Darkened and thickened by exposure to air; [Merck Index] Yellow to yellow-brown oily liquid with a sweet woody odor; [Good Scents MSDS]
Record name Cassia oil
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Record name Cassia oil
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Solubility

1 volume in 3 volumes of 70% ethanol at 20 °C (Cassia oil); 1 volume in 2 volumes of 70% ethanol at 20 °C (Cinnamon leaf oil); 1 volume in at least 3 volumes of 70% ethanol (Cinnamon bark oil), Slightly soluble in water
Record name OIL OF CINNAMON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1936
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.052-1.070 at 20/20 °C (Cassia oil); 1.037-1.053 at 20/20 °C (Cinnamon leaf oil); 1.010-1.030 at 25/25 °C (Cinnamon bark oil)
Record name OIL OF CINNAMON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1936
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

8007-80-5
Record name Cassia oil
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oils, cassia
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Record name OIL OF CINNAMON
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1936
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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